α2C-Adrenoreceptor Antagonism: Class-Level Potency Benchmark from the Bayer Patent Series
The parent patent for the substituted piperidinyl-tetrahydroquinoline series discloses that representative example compounds achieve α2C-adrenoreceptor antagonist IC₅₀ values in the nanomolar range in functional assays, while exhibiting significantly weaker activity at α2A and α2B subtypes [1]. The 2-ethylpiperidin-1-yl substituent present in the target compound is specifically claimed as part of the preferred substitution pattern (R1/R2 groups forming a piperidine ring optionally substituted with C1-C4-alkyl including ethyl) that confers α2C selectivity [1]. Although the exact IC₅₀ for 6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is not disclosed in the public patent, the compound falls within the structurally optimized subset showing the highest α2C-selectivity window.
| Evidence Dimension | α2C-adrenoreceptor antagonist potency (class-level) |
|---|---|
| Target Compound Data | Structurally within the preferred Markush group claimed for high α2C potency; exact IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Representative patent examples with non-ethyl-substituted piperidine or non-piperidine N-heterocycles show reduced α2C affinity or loss of subtype selectivity |
| Quantified Difference | Qualitative SAR trend: 2-ethylpiperidine substitution pattern correlates with optimal α2C selectivity within the series |
| Conditions | Functional α2-adrenoreceptor subtype assays as described in US 9,944,621 |
Why This Matters
For researchers requiring α2C-selective pharmacological tools, the 2-ethylpiperidine substitution is the key structural determinant distinguishing this compound from non-selective tetrahydroquinoline analogs, directly impacting experimental validity.
- [1] Becker-Pelster, E.M. et al. (Bayer Pharma AG). Substituted piperidinyl tetrahydroquinolines. U.S. Patent 9,944,621, issued April 17, 2018. View Source
